2-Amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid is a fluorinated amino acid derivative notable for its unique structural features and potential applications in pharmaceuticals. This compound is characterized by the presence of trifluoromethyl groups and a methoxyphenyl moiety, which contribute to its chemical properties and biological activity. The molecular formula is and the molecular weight is approximately 273.23 g/mol.
This compound can be sourced from various chemical suppliers and research institutions. It is often utilized in academic and industrial research settings, particularly in studies related to drug development and synthetic chemistry.
2-Amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid belongs to the class of amino acids, specifically categorized as a fluorinated amino acid. Its structure includes a central carbon atom bonded to an amino group, a carboxylic acid group, and several fluorine atoms, making it a subject of interest for researchers focusing on fluorine-containing compounds.
The synthesis of 2-Amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid can be achieved through several methods. One common approach involves the use of trifluoroacetic anhydride in the presence of appropriate amines to introduce trifluoromethyl groups onto the butanoic acid backbone.
Technical Details:
The compound's structure consists of:
Structural Data:
CC(C(C(=O)O)N)(C1=CC=C(C=C1)OC)C(F)(F)F
The compound exhibits chirality due to the presence of a stereocenter at the carbon atom adjacent to the amino group.
2-Amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid can participate in various chemical reactions typical for amino acids and fluorinated compounds.
Technical Details:
The mechanism of action for compounds like 2-Amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid often involves interactions with biological targets such as enzymes or receptors.
Data:
The compound's stability and reactivity make it suitable for further modifications in synthetic pathways aimed at developing new pharmaceuticals.
2-Amino-4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid has several potential applications:
CAS No.: 19444-84-9
CAS No.: 676-99-3
CAS No.: 3179-81-5
CAS No.: 1349245-31-3
CAS No.: 107372-98-5
CAS No.: 14680-51-4